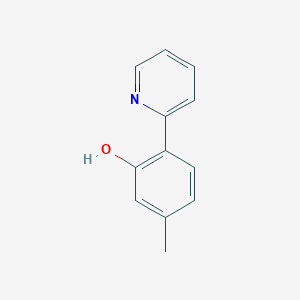
5-Methyl-2-(pyridin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(pyridin-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenol group substituted with a methyl group at the 5-position and a pyridin-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-2-yl)phenol typically involves the reaction of 2-bromopyridine with 5-methyl-2-hydroxybenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
5-Methyl-2-(pyridin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyridin-2-yl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the pyridin-2-yl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)phenol: Lacks the methyl group at the 5-position.
5-Methyl-2-(pyridin-3-yl)phenol: The pyridinyl group is at the 3-position instead of the 2-position.
2-(Pyridin-2-yl)-5-chlorophenol: Contains a chlorine atom instead of a methyl group.
Uniqueness
5-Methyl-2-(pyridin-2-yl)phenol is unique due to the presence of both the methyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-ylphenol |
InChI |
InChI=1S/C12H11NO/c1-9-5-6-10(12(14)8-9)11-4-2-3-7-13-11/h2-8,14H,1H3 |
InChI Key |
BBPDKHDULLZPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















